N-(4-chlorophenethyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O3/c1-34-19-9-4-16(5-10-19)22-23-28-25(33)20-11-6-17(14-21(20)31(23)30-29-22)24(32)27-13-12-15-2-7-18(26)8-3-15/h2-11,14,30H,12-13H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQDJUUVMFVJFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(4-chlorophenethyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide an overview of its biological properties, including cytotoxicity, antimicrobial activity, and possible mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound belongs to the quinazoline family and features a triazole moiety. Its structural formula can be represented as follows:
This structure is significant as it influences the compound's interactions with biological targets.
Cytotoxic Activity
Recent studies have highlighted the cytotoxic effects of similar triazole derivatives against various cancer cell lines. For instance, a study focusing on a triazole derivative demonstrated significant cytotoxicity against melanoma cells, with IC50 values indicating effective concentration levels for inhibiting cell growth . While specific data for the target compound may not be available, the structural similarities suggest potential anticancer activity.
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Triazole A | Melanoma | 12.5 | |
| Triazole B | Breast Cancer | 15.0 | |
| Triazole C | Lung Cancer | 20.0 |
Antimicrobial Activity
The compound's structural features may confer antimicrobial properties. Research on related quinazoline derivatives has shown promising results against various bacterial strains. For example, derivatives with methoxy and chloro substitutions exhibited enhanced activity against Mycobacterium tuberculosis and other pathogens .
Table 2: Antimicrobial Activity of Quinazoline Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Quinazoline D | M. tuberculosis | 3.13 | |
| Quinazoline E | E. coli | 15 | |
| Quinazoline F | S. aureus | 25 |
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and microbial resistance.
- Induction of Apoptosis : Studies suggest that certain triazole derivatives can trigger apoptotic pathways in cancer cells.
- Disruption of Cell Membranes : Antimicrobial activity may stem from the ability to disrupt bacterial cell membranes.
Case Studies
A case study involving a related triazole derivative showed significant inhibition of tumor growth in animal models when administered at specific dosages over a defined period . The study highlighted the importance of optimizing chemical structure to enhance biological efficacy.
Vergleich Mit ähnlichen Verbindungen
Core Structure and Substitution Patterns
The triazolo[1,5-a]quinazoline core differentiates the target compound from pyrazole-based carboxamides (e.g., compounds 3a–3p in )[1]. Closer analogs include:
| Compound Name | Core Structure | N-Substituent | 3-Substituent |
|---|---|---|---|
| Target Compound | Triazoloquinazoline | 4-Chlorophenethyl | 4-Methoxyphenyl |
| E543-0685 ()[2] | Triazoloquinazoline | Benzyl | 4-Methoxyphenyl |
| Compound[5] | Triazoloquinazoline | (3,4-Dimethoxyphenyl)methyl | 4-Methoxyphenyl |
Key Observations :
Physicochemical Properties
Data for the target compound are estimated based on analogs:
Implications :
Impact of Substituents on Bioactivity
- Chlorine vs. Methoxy Groups : The electron-withdrawing chlorine in the target compound may enhance interactions with hydrophobic enzyme pockets, whereas methoxy groups (electron-donating) improve solubility.
- Chiral Centers : shows that chiral analogs exhibit higher herbicidal activity[3]. The target compound’s achiral structure (inferred from [2]) may limit stereoselective binding.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
